molecular formula C18H22N2O2S B2525355 N,N-dimethyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]aniline CAS No. 2034465-82-0

N,N-dimethyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]aniline

Cat. No.: B2525355
CAS No.: 2034465-82-0
M. Wt: 330.45
InChI Key: ZAIHOWLVYCGUNF-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]aniline is a complex organic compound that features a piperidine ring substituted with a thiophen-3-yloxy group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]aniline typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophen-3-yloxy group, and finally, the attachment of the aniline moiety. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophen-3-yloxy Group: This step often involves nucleophilic substitution reactions where a thiophen-3-yloxy group is introduced to the piperidine ring.

    Attachment of the Aniline Moiety: This final step can be accomplished through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]aniline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,N-dimethyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene ring and piperidine moiety are often involved in binding interactions with these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine: Similar structure but with a naphthalene ring instead of an aniline moiety.

    Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit similar chemical properties and applications.

Uniqueness

N,N-dimethyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]aniline is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the thiophene ring and the piperidine moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Biological Activity

N,N-dimethyl-3-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a thiophene moiety, and an aniline group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula of this compound is C18H22N2O2SC_{18}H_{22}N_{2}O_{2}S with a molecular weight of 330.45 g/mol. The compound's structure is characterized by:

  • Piperidine Ring : Common in various pharmaceuticals, contributing to its biological activity.
  • Thiophene Moiety : Known for its electronic properties that may enhance pharmacological effects.
  • Aniline Group : Imparts reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that this compound possesses various biological activities, potentially making it a candidate for drug development. Notable activities include:

  • Antiviral Properties : Similar compounds have shown efficacy against viral infections, particularly HIV. For instance, derivatives with thiophene rings have demonstrated significant antiviral activity against HIV-1 strains with low EC50 values (6.02 to 23.9 nmol/L) .
  • Antimicrobial Activity : Compounds with structural similarities have been reported to exhibit antimicrobial effects, suggesting that this compound may also possess such properties .
  • Anticancer Potential : Some studies on related piperidine derivatives indicate anticancer activity through mechanisms such as apoptosis induction in tumor cells .

Antiviral Activity

A study investigating related compounds highlighted the significance of structural modifications in enhancing antiviral potency. The presence of the thiophene ring was found to improve interactions within the hydrophobic channel of viral proteins, contributing to increased efficacy against HIV .

Antimicrobial Efficacy

Research into thiophene derivatives has shown promising results in antimicrobial assays. For example, certain thiophene-containing compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies on similar piperidine-based compounds revealed their ability to inhibit cancer cell proliferation. One study reported that specific piperidine derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics . This raises the possibility that this compound may also yield beneficial effects in cancer treatment.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Thiophene Derivative AThiophene + PiperidineAntimicrobialLacks carbonyl functionality
Piperidine Derivative BPiperidine + Aromatic RingAntidepressantAbsence of thiophene moiety
Aniline Derivative CAniline + Halogen SubstituentAnti-inflammatoryNo piperidine integration
This compound Thiophene + Piperidine + AnilinePotentially antiviral, antimicrobial, anticancerCombination of structural features

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(4-thiophen-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-19(2)15-5-3-4-14(12-15)18(21)20-9-6-16(7-10-20)22-17-8-11-23-13-17/h3-5,8,11-13,16H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIHOWLVYCGUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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